4-(2,4-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole
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Overview
Description
4-(2,4-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole is a complex organic compound that belongs to the class of thiazoles and triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both a thiazole and a triazole ring, makes it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole typically involves a multi-step process:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne.
Coupling of the Rings: The final step involves coupling the thiazole and triazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,4-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dimethylphenyl)-2-(1H-1,2,3-triazol-4-yl)thiazole: Lacks the methyl and p-tolyl groups on the triazole ring.
4-(2,4-dimethylphenyl)-2-(5-methyl-1H-1,2,3-triazol-4-yl)thiazole: Lacks the p-tolyl group on the triazole ring.
Uniqueness
The presence of both the 2,4-dimethylphenyl and p-tolyl groups, along with the thiazole and triazole rings, gives 4-(2,4-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole unique chemical and biological properties. These structural features enhance its reactivity and potential for various applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-13-5-8-17(9-6-13)25-16(4)20(23-24-25)21-22-19(12-26-21)18-10-7-14(2)11-15(18)3/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDTYAKXYLPLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=C(C=C(C=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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